molecular formula C16H21NO4 B6646836 4-[[(2-Ethylbenzoyl)amino]methyl]oxane-4-carboxylic acid

4-[[(2-Ethylbenzoyl)amino]methyl]oxane-4-carboxylic acid

Cat. No. B6646836
M. Wt: 291.34 g/mol
InChI Key: KTLUPTARNZGWEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[[(2-Ethylbenzoyl)amino]methyl]oxane-4-carboxylic acid, also known as EBOC, is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. EBOC belongs to the family of oxazolidinone derivatives and exhibits potent antibacterial activity against a wide range of Gram-positive bacteria. In

Mechanism of Action

The mechanism of action of 4-[[(2-Ethylbenzoyl)amino]methyl]oxane-4-carboxylic acid involves inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit. This leads to the prevention of peptide bond formation and subsequent inhibition of bacterial growth. 4-[[(2-Ethylbenzoyl)amino]methyl]oxane-4-carboxylic acid also exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Biochemical and Physiological Effects:
4-[[(2-Ethylbenzoyl)amino]methyl]oxane-4-carboxylic acid has been shown to have low toxicity in animal studies, indicating its potential as a safe therapeutic agent. In addition, 4-[[(2-Ethylbenzoyl)amino]methyl]oxane-4-carboxylic acid has been found to have good pharmacokinetic properties, including good oral bioavailability and a long half-life. 4-[[(2-Ethylbenzoyl)amino]methyl]oxane-4-carboxylic acid has also been shown to have good stability in various biological fluids, including plasma and cerebrospinal fluid.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-[[(2-Ethylbenzoyl)amino]methyl]oxane-4-carboxylic acid in lab experiments is its potent antibacterial activity against a wide range of Gram-positive bacteria. 4-[[(2-Ethylbenzoyl)amino]methyl]oxane-4-carboxylic acid has also shown promising results as an anti-inflammatory and anti-tumor agent. However, one of the limitations of using 4-[[(2-Ethylbenzoyl)amino]methyl]oxane-4-carboxylic acid is its limited activity against Gram-negative bacteria. In addition, further studies are needed to fully understand the pharmacokinetic properties and potential side effects of 4-[[(2-Ethylbenzoyl)amino]methyl]oxane-4-carboxylic acid.

Future Directions

For research on 4-[[(2-Ethylbenzoyl)amino]methyl]oxane-4-carboxylic acid include investigating its potential as a therapeutic agent for various bacterial infections, including MRSA and VRE. In addition, further studies are needed to fully understand the mechanism of action of 4-[[(2-Ethylbenzoyl)amino]methyl]oxane-4-carboxylic acid and its potential as an anti-inflammatory and anti-tumor agent. Other future directions include exploring the potential of 4-[[(2-Ethylbenzoyl)amino]methyl]oxane-4-carboxylic acid as a drug delivery system and developing new synthetic methods to improve its pharmacokinetic properties.

Synthesis Methods

4-[[(2-Ethylbenzoyl)amino]methyl]oxane-4-carboxylic acid can be synthesized using various methods, including the reaction of 2-ethylbenzoyl chloride with 4-aminomethyl-2-oxazolidinone in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure 4-[[(2-Ethylbenzoyl)amino]methyl]oxane-4-carboxylic acid. Other synthetic methods include the use of different starting materials and catalysts.

Scientific Research Applications

4-[[(2-Ethylbenzoyl)amino]methyl]oxane-4-carboxylic acid has been extensively studied for its antibacterial activity against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE). 4-[[(2-Ethylbenzoyl)amino]methyl]oxane-4-carboxylic acid has also shown potential as an anti-inflammatory agent in animal models of acute lung injury and sepsis. In addition, 4-[[(2-Ethylbenzoyl)amino]methyl]oxane-4-carboxylic acid has been investigated for its anti-tumor properties and has shown promising results in inhibiting the growth of cancer cells.

properties

IUPAC Name

4-[[(2-ethylbenzoyl)amino]methyl]oxane-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c1-2-12-5-3-4-6-13(12)14(18)17-11-16(15(19)20)7-9-21-10-8-16/h3-6H,2,7-11H2,1H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTLUPTARNZGWEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1C(=O)NCC2(CCOCC2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[[(2-Ethylbenzoyl)amino]methyl]oxane-4-carboxylic acid

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